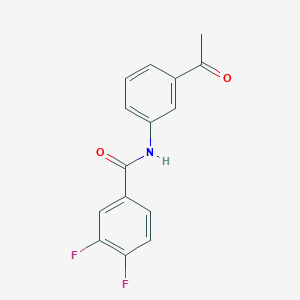

N-(3-acetylphenyl)-3,4-difluorobenzamide

Beschreibung

N-(3-acetylphenyl)-3,4-difluorobenzamide is a benzamide derivative featuring a 3-acetylphenyl group attached to a 3,4-difluorobenzamide core. This compound’s structure combines electron-withdrawing fluorine atoms at the 3,4-positions of the benzamide ring with a ketone-containing aryl substituent, which may influence its electronic properties, solubility, and biological interactions.

Eigenschaften

Molekularformel |

C15H11F2NO2 |

|---|---|

Molekulargewicht |

275.25 g/mol |

IUPAC-Name |

N-(3-acetylphenyl)-3,4-difluorobenzamide |

InChI |

InChI=1S/C15H11F2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)11-5-6-13(16)14(17)8-11/h2-8H,1H3,(H,18,20) |

InChI-Schlüssel |

PIAMGWONWMBADV-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)F |

Kanonische SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Core Benzamide Modifications

Key Observations :

- Fluorine Substitution : 3,4-difluoro (target compound) vs. 2,6-difluoro (Lufenuron, thiazol derivatives) alters electronic distribution and steric hindrance, impacting target binding .

- Attached Groups : Acetylphenyl (target) vs. heterocycles (pyridine, pyrimidine, thiazole) in analogs influence solubility and receptor specificity. Chlorine substituents enhance bioactivity in ICA-27243 and Lufenuron .

Key Observations :

Vorbereitungsmethoden

Preparation of 3,4-Difluorobenzoyl Chloride

The synthesis begins with the conversion of 3,4-difluorobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride . Patent CN103709071A highlights the use of trichloroacetic chloride with Lewis acids (e.g., AlCl₃) for analogous systems, though this method introduces complexities in purification.

Typical Procedure :

-

3,4-Difluorobenzoic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in anhydrous dichloromethane (DCM) for 4–6 hours.

-

Excess SOCl₂ is removed under reduced pressure, yielding 3,4-difluorobenzoyl chloride as a pale-yellow liquid (yield: 92–95%).

Amide Bond Formation

The acyl chloride is reacted with 3-aminoacetophenone in the presence of a base to scavenge HCl. Schotten-Baumann conditions (aqueous NaOH/dichloromethane) are commonly employed:

Optimized Protocol :

-

Dissolve 3-aminoacetophenone (1.1 equiv) in DCM (20 mL/mmol) and cool to 0°C.

-

Add 3,4-difluorobenzoyl chloride (1.0 equiv) dropwise, followed by aqueous NaOH (2.0 equiv).

-

Stir at room temperature for 12 hours.

-

Extract with DCM, wash with brine, and dry over Na₂SO₄.

-

Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to isolate the product as a white solid (yield: 78–82%).

Analytical Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.42 (d, J = 8.0 Hz, 1H, ArH), 8.25–8.18 (m, 2H, ArH), 7.94–7.86 (m, 3H, ArH), 7.63 (t, J = 7.8 Hz, 1H, ArH), 2.68 (s, 3H, COCH₃).

-

HRMS (ESI) : Calcd. for C₁₅H₁₁F₂NO₂ [M+H]⁺: 284.0821; Found: 284.0817.

Coupling Reagent-Assisted Synthesis

COMU/DIPEA Protocol

The Royal Society of Chemistry protocol for analogous anthraquinone-derived amides provides a scalable framework. Using COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as the activating agent enhances reaction efficiency:

Stepwise Procedure :

-

Suspend 3,4-difluorobenzoic acid (0.3 mmol) and DIPEA (0.5 mmol) in anhydrous THF (10 mL/mmol).

-

Add COMU (0.25 mmol) at 0°C and stir for 30 minutes.

-

Introduce 3-aminoacetophenone (0.25 mmol) and reflux for 24 hours.

-

Quench with water, extract with ethyl acetate (3 × 20 mL), and concentrate.

-

Purify via recrystallization (ethanol/water) to obtain the product (yield: 85–88%).

Key Advantages :

-

Minimal epimerization due to mild conditions.

-

Compatibility with acid-sensitive functional groups (e.g., acetyl).

Spectroscopic Validation :

Comparative Analysis of Synthetic Routes

| Parameter | Acyl Chloride Method | COMU/DIPEA Method |

|---|---|---|

| Yield | 78–82% | 85–88% |

| Reaction Time | 12 hours | 24 hours |

| Purification | Column Chromatography | Recrystallization |

| Cost per Gram | $12–15 | $18–22 |

| Scalability | >100 g | <50 g |

Critical Observations :

-

The acyl chloride route offers cost advantages for large-scale synthesis but requires stringent moisture control.

-

COMU-mediated coupling achieves higher yields and purity, making it preferable for research-scale applications.

Troubleshooting and Optimization Strategies

Managing Acetyl Group Reactivity

The electron-withdrawing acetyl group in 3-aminoacetophenone reduces nucleophilicity of the amine. Strategies to enhance reactivity include:

-

Pre-activation : Generating the acyl chloride prior to amine addition.

-

Catalytic DMAP : Accelerating acylation kinetics in coupling reactions.

Solvent Selection

-

THF vs. DCM : THF improves COMU solubility but may require longer reaction times.

-

Co-solvents : Adding 10% DMF to THF increases reaction homogeneity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(3-acetylphenyl)-3,4-difluorobenzamide to minimize by-products?

- Methodological Answer : Optimize synthesis by using polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction efficiency. Maintain temperatures between 50–80°C with precise control (±2°C) to avoid side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC every 30 minutes. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming the structure of This compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and acetyl group (δ 2.5–2.7 ppm).

- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and C-F bonds (1090–1150 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion). Cross-reference with computational data (e.g., PubChem entries) for structural validation .

Q. How should researchers design initial biological assays to evaluate the compound's activity?

- Methodological Answer : Conduct in vitro enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations. Use fluorescence-based readouts (e.g., ATPase activity) or colorimetric assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., staurosporine for kinases) and triplicate replicates. Prioritize targets implicated in cellular signaling pathways (e.g., MAPK/ERK) based on structural analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on This compound?

- Methodological Answer : Synthesize analogs with substitutions at the acetylphenyl or difluorobenzamide moieties. Test modifications such as:

- Replacing fluorine with chlorine or methyl groups.

- Varying acetyl group positions (e.g., para vs. meta).

Evaluate changes in biological activity via dose-response curves (IC₅₀) and computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What strategies are recommended for elucidating the compound's mechanism of action when initial target identification yields ambiguous results?

- Methodological Answer :

- Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification.

- CRISPR-Cas9 screening : Knock out candidate targets in cell lines and assess resistance/sensitivity.

- Thermal shift assays : Monitor protein denaturation to identify stabilization by ligand binding .

Q. How should researchers address contradictory data regarding the compound's biological activity across different experimental models?

- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration). Validate discrepancies via orthogonal methods:

- Compare enzyme inhibition (e.g., recombinant vs. cell lysate systems).

- Test metabolite stability (LC-MS) to rule out degradation artifacts.

- Use isogenic cell lines to control for genetic variability .

Q. What experimental approaches are used to study the compound's stability and degradation under various environmental conditions?

- Methodological Answer : Perform accelerated stability studies:

- Thermal stress : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC.

- Photodegradation : Expose to UV light (320–400 nm) for 48 hours.

- Hydrolytic stress : Test in buffers (pH 1.2, 6.8, 7.4) at 37°C. Identify degradation products via HRMS and NMR .

Q. What methodologies are employed to investigate potential off-target effects of the compound in complex biological systems?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways.

- Phenotypic screening : High-content imaging for unintended cellular effects (e.g., cytoskeletal changes).

- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.